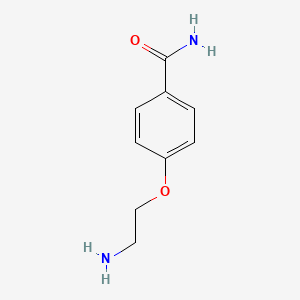

4-(2-Aminoethoxy)benzamide

CAS No.: 50714-69-7

Cat. No.: VC3803910

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50714-69-7 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 4-(2-aminoethoxy)benzamide |

| Standard InChI | InChI=1S/C9H12N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) |

| Standard InChI Key | MHIAMONBYDFGFO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)N)OCCN |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)OCCN |

Introduction

Chemical Characteristics and Physicochemical Properties

Structural and Molecular Features

4-(2-Aminoethoxy)benzamide consists of a benzamide core substituted with a 2-aminoethoxy group at the fourth position. The molecule’s planar aromatic ring and flexible ethoxyamine side chain contribute to its solubility in polar solvents and reactivity in synthetic pathways . Key molecular descriptors include:

The compound’s moderate lipophilicity (LogP = 1.52) and high polar surface area (78.34 Ų) suggest balanced membrane permeability and solubility, making it suitable for further derivatization in drug discovery .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(2-aminoethoxy)benzamide typically begins with 4-hydroxybenzamide, which undergoes alkylation with 2-chloroethylamine hydrochloride under basic conditions. A patented method (US4081447 A1) describes the reaction of 4-(bromomethyl)benzoic acid esters with ethanolamine derivatives, followed by hydrolysis to yield the target compound . Key steps include:

-

Alkylation:

-

4-Hydroxybenzamide + 2-chloroethylamine → 4-(2-chloroethoxy)benzamide

-

Reagents: K₂CO₃, DMF, 60°C, 12 hours.

-

-

Amination:

-

Substitution of the chloride with ammonia via nucleophilic displacement:

-

4-(2-chloroethoxy)benzamide + NH₃ → 4-(2-aminoethoxy)benzamide

-

Conditions: Ethanol, reflux, 24 hours.

-

-

Reactivity and Derivative Formation

The primary amine group in the 2-aminoethoxy side chain enables diverse functionalization:

-

Acylation: Reacts with acyl chlorides to form amide derivatives.

-

Epoxide Ring-Opening: Patent literature documents its reaction with 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril to generate spirocyclic compounds with potential bioactivity.

-

Coordination Chemistry: The amine and amide groups may act as ligands for metal ions, though specific complexes remain unreported in available literature .

Applications in Materials Science and Drug Development

Polymer Chemistry

The reactive amine group facilitates incorporation into polymeric matrices:

-

Epoxy Resins: Serves as a curing agent, enhancing crosslinking density and thermal stability.

-

Dendrimers: Acts as a branching unit in dendritic architectures for drug delivery systems .

Pharmacophore Modeling

Quantum mechanical calculations on 4-(2-aminoethoxy)benzamide reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume